2-[2-(2-Fluorophenyl)hydrazono]malononitrile

Catalog No.
S3400611
CAS No.
191353-21-6
M.F
C9H5FN4
M. Wt
188.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-Fluorophenyl)hydrazono]malononitrile

CAS Number

191353-21-6

Product Name

2-[2-(2-Fluorophenyl)hydrazono]malononitrile

IUPAC Name

2-[(2-fluorophenyl)hydrazinylidene]propanedinitrile

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

InChI

InChI=1S/C9H5FN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H

InChI Key

SDNFYXHVPYJZNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)F

Application in Analytical Chemistry

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is used in the technical field of analysis and detection . It is particularly used in the detection of certain substances .

Methods of Application: The detection method involves the use of liquid chromatography . The method uses formic acid water solution and acetonitrile as mobile phases . This improves the peak shape and has a good separation effect of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” and its impurities .

Results or Outcomes: The method can simply, accurately, rapidly, and reliably detect "2-[2-(2-Fluorophenyl)hydrazono]malononitrile" .

Application in Organic Chemistry

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is a medical intermediate for synthesizing Vonoprazan fumarate .

Methods of Application: The structure of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is used in the synthesis of Vonoprazan fumarate . The CAS number of the product is 312307-38-3 .

Results or Outcomes: The quality control of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is enhanced by the detection method . This ensures the efficacy of the drug Vonoprazan fumarate .

Application in Fluorescent Chemosensors

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” has been used in the development of highly selective fluorescent chemosensors .

Methods of Application: The chemosensors are based on 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione and 2-(2-(4-methoxyphenyl)hydrazono)-1H-indene-1,3(2H)-dione . They show high sensitivity and selectivity toward paramagnetic Cu2+ over other cations .

Results or Outcomes: The Cu2±induced fluorescence turn-on mechanism was revealed to be mediated by intramolecular charge transfer from the ligand to the metal .

Application in Antiproliferative Activity

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” has been used in the synthesis of new heterocyclic compounds .

Methods of Application: The compounds synthesized are 2-{[1(4-fluorophenyl)ethylidene]hydrazono}thiazole derivatives .

Results or Outcomes: These compounds have been tested for their anti-proliferative activity .

Application in the Synthesis of Thiophene Derivatives

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” can be used in the synthesis of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Application in the Synthesis of Indole Derivatives

Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” can also be used in the synthesis of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules .

Methods of Application: The synthesis of indole derivatives involves the use of various bioactive aromatic compounds containing the indole nucleus .

Results or Outcomes: Indole derivatives possess various biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

2-[2-(2-Fluorophenyl)hydrazono]malononitrile is an organic compound characterized by the molecular formula C9_9H5_5FN4_4 and a molecular weight of 188.16 g/mol. This compound belongs to the class of hydrazonomalononitriles, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in scientific research.

Due to the lack of specific information on 2-[2-(2-fluorophenyl)hydrazono]malononitrile, it is advisable to handle it with caution assuming it may possess similar hazards to other hydrazonomalononitriles. Hydrazonomalononitriles can be irritants and may be harmful if inhaled or ingested []. It is recommended to consult a safety data sheet (SDS) for a closely related compound if available.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate, leading to the formation of different products based on the reaction conditions.
  • Reduction: Reduction reactions can convert 2-[2-(2-Fluorophenyl)hydrazono]malononitrile into various hydrazine derivatives, often employing reducing agents like sodium borohydride.
  • Substitution: The fluorine atom or other functional groups can be replaced by different substituents through nucleophilic substitution reactions .

The synthesis of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of hydrazine. Common solvents include ethanol, and the reaction is generally conducted under reflux conditions to ensure complete conversion and high yield. Industrial production methods mirror laboratory synthesis but are scaled for larger quantities .

Synthetic Route Overview

  • Reactants: 2-fluorobenzaldehyde, malononitrile, hydrazine.
  • Solvent: Ethanol or other suitable solvents.
  • Conditions: Refluxing to facilitate reaction.

Studies on the interactions of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile with biological systems are ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, potentially altering their activity. This interaction could lead to significant biological effects, although further research is needed to elucidate the precise pathways involved .

Several compounds share structural similarities with 2-[2-(2-Fluorophenyl)hydrazono]malononitrile:

  • 2-{2-[4-(Trifluoromethoxy)phenyl]hydrazono}malononitrile
  • 4-[2-(Dicyanomethylidene)hydrazino]-alpha,alpha,alpha-trifluoroanisole

Uniqueness

The uniqueness of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This feature enhances its reactivity and potential applications in medicinal chemistry .

XLogP3

2.5

Dates

Modify: 2023-08-19

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